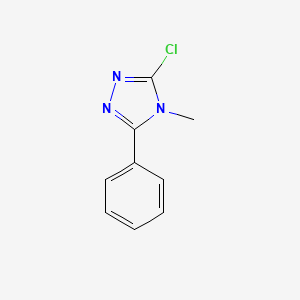

3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole

説明

3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C9H8ClN3 and its molecular weight is 193.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Triazole compounds, in general, are known to interact with a variety of biological targets due to their versatile structure .

Mode of Action

It is known that triazole derivatives can interact with their targets through hydrogen-bonding and dipole interactions . The presence of a halogen (chlorine) in the compound may enhance its biological activity due to the ability of halogens to act as polar hydrogen or hydroxy mimics .

Biochemical Pathways

Triazole compounds are known to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Some triazole-based drugs are known to have excellent bioavailability when orally administered .

Result of Action

Triazole compounds are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anti-fertility, anti-tubercular, antimicrobial, anti-cancer, and anti-corrosion properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole. For instance, the overuse and misuse of antibiotics in humans, animals, agriculture, and food chains can lead to environmental pollution, which can exert strong selection pressure on bacteria . Additionally, the solubility of triazole-based drugs in water and other suitable medicinal solvents can affect their bioaccessibility and use in many drug release systems .

生化学分析

Biochemical Properties

3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cytochrome P450, which is involved in the metabolism of various drugs and xenobiotics. Additionally, this compound can bind to proteins, altering their structure and function. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target biomolecules .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cell and the concentration of the compound. In cancer cells, this compound has been shown to induce apoptosis, a process of programmed cell death, by activating the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. Additionally, this compound can modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, this compound can inhibit the activity of cytochrome P450 enzymes by binding to the heme group, preventing the enzyme from metabolizing its substrates. Additionally, this compound can interact with DNA, leading to changes in gene expression. This interaction is facilitated by the compound’s ability to intercalate between DNA base pairs, disrupting the normal function of the DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable at room temperature, but it can degrade over time when exposed to light and moisture. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can have therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At high doses, this compound can be toxic, causing adverse effects such as liver damage and neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This compound can be metabolized into various metabolites, which can have different biological activities. The metabolism of this compound can also affect metabolic flux and the levels of other metabolites in the cell, leading to changes in cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific cellular compartments. The distribution of this compound can also be influenced by its hydrophobicity, which allows it to readily diffuse through lipid membranes .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications. The localization of this compound can also influence its interactions with biomolecules and its overall biological activity .

生物活性

3-Chloro-4-methyl-5-phenyl-4H-1,2,4-triazole (CAS No. 50369-42-1) is a compound that belongs to the 1,2,4-triazole family, which is known for its diverse biological activities. This article focuses on its biological activity, particularly its antibacterial properties, synthesis methods, and potential therapeutic applications.

Antibacterial Activity

Antibacterial Mechanism : The antibacterial properties of 1,2,4-triazole derivatives have been extensively studied. These compounds often act by inhibiting bacterial topoisomerases, enzymes critical for DNA replication and transcription. In particular, studies have shown that the presence of specific substituents on the triazole ring can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.

Research Findings :

- Synthesis and Screening : A series of studies have synthesized various triazole derivatives, including this compound. These derivatives were screened against a range of bacterial strains such as Staphylococcus aureus (including MRSA), Escherichia coli, and Bacillus subtilis. Results indicated that certain modifications to the triazole structure significantly increased antibacterial potency compared to traditional antibiotics like ciprofloxacin .

- Minimum Inhibitory Concentration (MIC) : The MIC values for various triazole derivatives have been reported to range from 0.25 to 32 µg/mL against different bacterial strains. For example, compounds derived from triazoles exhibited MIC values lower than those of standard antibiotics in several cases .

Case Studies

Case Study 1: Antimicrobial Efficacy Against MRSA

A study conducted by Mohammed et al. (2019) demonstrated that certain triazole derivatives exhibited remarkable activity against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds showing MIC values as low as 0.25 µg/mL. This indicates that modifications in the phenyl ring can lead to enhanced efficacy against resistant strains .

Case Study 2: Broad Spectrum Activity

Research has shown that this compound displays broad-spectrum antibacterial activity. In vitro tests revealed effective inhibition against multiple bacterial strains including both Gram-positive and Gram-negative species. The compound's ability to inhibit biofilm formation was also noted, which is crucial for treating chronic infections .

Data Table: Biological Activity Overview

| Compound Name | Structure | MIC (µg/mL) | Target Bacteria | Notes |

|---|---|---|---|---|

| 3-Chloro-4-methyl-5-phenyl-4H-triazole | Structure | 0.25 - 32 | MRSA, E. coli, B. subtilis | High efficacy against resistant strains |

| Ciprofloxacin | N/A | 1 | Various | Standard antibiotic for comparison |

| Clinafloxacin | N/A | 0.25 | MRSA | More active than ciprofloxacin |

科学的研究の応用

Medicinal Applications

Antimicrobial Activity

1,2,4-Triazole derivatives have been extensively studied for their antibacterial and antifungal properties. Research indicates that compounds with triazole scaffolds exhibit significant activity against a variety of pathogens. For instance, 3-chloro-4-methyl-5-phenyl-4H-1,2,4-triazole has shown promising results in inhibiting the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. In a study assessing various triazole derivatives, compounds with phenyl groups at specific positions demonstrated enhanced antimicrobial efficacy compared to standard antibiotics like ciprofloxacin and vancomycin .

Antifungal Properties

The antifungal potential of 1,2,4-triazoles is noteworthy. These compounds have been utilized as antifungal agents due to their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis. This mechanism is particularly relevant in treating fungal infections resistant to conventional therapies . The structure of this compound allows for modifications that can enhance its antifungal activity while reducing toxicity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. Specifically, compounds featuring a triazole core have been associated with antiangiogenic effects and cytotoxicity against various cancer cell lines. The substitution patterns on the triazole ring significantly influence their biological activity. For example, the incorporation of specific aryl groups has been shown to enhance anticancer properties . The dual action of these compounds—targeting both tumor growth and angiogenesis—positions them as promising candidates in cancer therapy.

Agricultural Applications

Fungicides and Herbicides

The application of 1,2,4-triazoles extends into agriculture where they are employed as fungicides and herbicides. Their ability to disrupt fungal growth pathways makes them effective in protecting crops from fungal diseases. Research has demonstrated that certain triazole derivatives can significantly reduce fungal infections in agricultural settings while maintaining crop yield .

Material Science Applications

Corrosion Inhibitors

Triazole compounds have also found utility as corrosion inhibitors in metal protection. Their ability to form stable complexes with metal surfaces helps mitigate corrosion processes. The effectiveness of this compound in this context is attributed to its chemical structure that allows for strong interactions with metallic substrates .

Summary Table of Applications

特性

IUPAC Name |

3-chloro-4-methyl-5-phenyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c1-13-8(11-12-9(13)10)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJVSXOUFLUSKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1Cl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。